Pazinaclone

Übersicht

Beschreibung

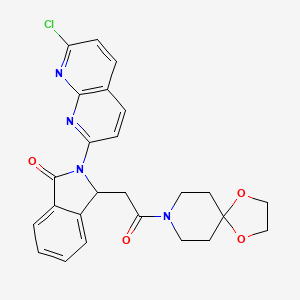

Pazinaclone ist ein Sedativum und Anxiolytikum aus der Familie der Cyclopyrrolone. Es ist chemisch bekannt als 2-(7-Chlor-1,8-Naphthyridin-2-yl)-3-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-on . This compound hat ein pharmakologisches Profil, das dem von Benzodiazepinen ähnelt, und bietet sedative und anxiolytische Wirkungen mit weniger amnestischen Nebenwirkungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pazinaclone umfasst mehrere wichtige Schritte:

Reaktion von 2-Amino-7-chlor-1,8-Naphthyridin mit Phthalsäureanhydrid: Diese Reaktion führt zur Bildung des entsprechenden Phthalimids.

Selektive Reduktion einer der Imid-Carbonylgruppen: Dieser Schritt wandelt das Imid im Wesentlichen in ein Aldehyd um.

Kondensation mit tert-Butyl-(triphenylphosphoranyliden)acetat: Diese Reaktion liefert das Wittig-Produkt.

Umwandlung in ein aktiviertes Säurecyanid: Die Carbonsäure wird mit Diethylcyanphosphonat behandelt.

Bildung des entsprechenden Amids: Die Reaktion mit 1,4-Dioxa-8-azaspiro[4.5]decan führt zur Bildung von this compound.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind in der Regel hochskalierte Versionen der Laborsynthese, mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit. Spezifische Details zu industriellen Produktionsverfahren sind oft proprietär und werden nicht öffentlich bekannt gegeben.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Wege nicht umfassend dokumentiert sind.

Reduktion: Die selektive Reduktion von Imid-Carbonylgruppen ist ein wichtiger Schritt in seiner Synthese.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Naphthyridin-Ring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Phthalsäureanhydrid, tert-Butyl-(triphenylphosphoranyliden)acetat und Diethylcyanphosphonat . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Zwischenprodukte wie Phthalimidderivate und Wittig-Produkte.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in der Untersuchung von Cyclopyrrolonderivaten und deren Synthese verwendet.

Biologie: this compound wird auf seine Wirkungen auf das zentrale Nervensystem untersucht, insbesondere auf seine anxiolytischen und sedativen Eigenschaften.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als partieller Agonist an GABA A-Benzodiazepinrezeptoren wirkt. Es ist subtype-selektiver als die meisten Benzodiazepine, was zu seinen anxiolytischen und sedativen Eigenschaften mit weniger amnestischen Wirkungen beiträgt . Die beteiligten molekularen Ziele und Pfade umfassen die Modulation der GABAergen Neurotransmission, die die inhibitorischen Wirkungen von GABA im zentralen Nervensystem verstärkt .

Analyse Chemischer Reaktionen

Pazinaclone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Selective reduction of imide carbonyl groups is a key step in its synthesis.

Substitution: This compound can undergo substitution reactions, particularly involving the naphthyridine ring.

Common reagents used in these reactions include phthalic anhydride, tert-butyl (triphenylphosphoranylidene)acetate, and diethyl cyanophosphonate . Major products formed from these reactions include intermediates such as phthalimide derivatives and Wittig products.

Wissenschaftliche Forschungsanwendungen

Pazinaclone, also known as DN-2327, is a sedative and anxiolytic drug belonging to the cyclopyrrolone family . It is a partial agonist at GABA~A~ benzodiazepine receptors, producing sedative and anxiolytic effects . Its pharmacological profile is similar to that of benzodiazepines but with less amnestic effects .

Anxiolytic and Sedative Properties

This compound is primarily used for its anxiolytic and sedative properties . It produces these effects by acting as a partial agonist at GABA~A~ benzodiazepine receptors .

Abuse Liability

Studies comparing this compound to alprazolam, a benzodiazepine anxiolytic, suggest that this compound has a similar pharmacological profile to benzodiazepines, with little liability for abuse in the studied subject population . Although this compound did not increase ratings of "willing to take the drug again," it did produce small but significant increases on ratings of "drug liking" .

Enantioselective Pharmacokinetics

Research on the enantioselective pharmacokinetics of this compound has shown that the (S)-pazinaclone enantiomer exhibits different pharmacokinetic properties compared to the (R)-pazinaclone enantiomer in animals . In rats and dogs, the total clearance and volume of distribution of (S)-pazinaclone were lower than those of (R)-pazinaclone, while the opposite was observed in monkeys . These differences are attributed to enantioselective protein binding .

Synthesis of Analogs

This compound analogs are of interest in the field of benzodiazepine-receptor agonists . Researchers have developed methods for the asymmetric synthesis of new this compound analogs . For instance, a new this compound analogue ((3 S)- 27 ) was synthesized and did not racemize when heated in DMF at 150 °C for 48 h . Novel 3-methylated analogs of this compound have also been synthesized .

Human Experiments

Wirkmechanismus

Pazinaclone exerts its effects by acting as a partial agonist at GABA A benzodiazepine receptors. It is more subtype-selective than most benzodiazepines, which contributes to its anxiolytic and sedative properties with fewer amnestic effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which enhances the inhibitory effects of GABA in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Pazinaclone wird mit anderen Cyclopyrrolon-Arzneimitteln wie Zopiclon und Eszopiclon verglichen. Diese Verbindungen haben ähnliche pharmakologische Profile und bieten sedative und anxiolytische Wirkungen. This compound ist einzigartig in seiner Subtypselektivität an GABA A-Rezeptoren, was zu einem anderen Nebenwirkungsprofil führen kann .

Liste ähnlicher Verbindungen

Zopiclon: Ein weiteres Cyclopyrrolon mit sedativen und hypnotischen Eigenschaften.

Eszopiclon: Das aktive Stereoisomer von Zopiclon, das hauptsächlich als Hypnotikum verwendet wird.

Pagoclon: Ein Cyclopyrrolon mit anxiolytischen Eigenschaften, ähnlich wie this compound.

Biologische Aktivität

Pazinaclone, a novel compound belonging to the isoindolinone class, is primarily recognized for its sedative and anxiolytic properties. It functions as a partial agonist at GABA benzodiazepine receptors, exhibiting a pharmacological profile akin to traditional benzodiazepines but with notable differences in efficacy and side effects. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound exerts its effects by selectively binding to GABA receptors, which are crucial for mediating the inhibitory neurotransmission in the central nervous system. Unlike full agonists, this compound's partial agonist activity leads to a more controlled sedative effect, reducing the likelihood of adverse effects such as amnesia and dependence typically associated with benzodiazepines.

Key Characteristics

- Partial Agonist : Provides anxiolytic effects at lower doses.

- Dose-Dependent Effects : Sedative effects become prominent at higher doses.

- Subtype Selectivity : More selective for certain GABA receptor subtypes compared to traditional benzodiazepines .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life | ~10.5 hours |

| Maximum Concentration (Cmax) | Varies with dosage |

| Area Under Curve (AUC) | Higher for S-isomer (127 ng/ml·h) vs R-isomer (69 ng/ml·h) |

| Unbound AUC | Similar for both isomers (5.71 vs 5.73 ng/ml·h) |

Studies indicate that the kinetics are dose-independent and that no unchanged drug is recovered in urine, suggesting complete metabolism .

Clinical Studies and Findings

This compound has undergone various clinical trials to assess its efficacy and safety profile. Below are notable findings from recent studies:

Case Study: Efficacy in Anxiety Disorders

A clinical trial evaluated this compound's effectiveness in patients with generalized anxiety disorder (GAD). The results demonstrated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.

Research Findings

- Stereoselective Pharmacokinetics : The S-isomer of this compound exhibits a twofold higher AUC compared to the R-isomer, indicating potential differences in efficacy between the two enantiomers .

- Safety Profile : this compound was found to have a lower incidence of sedation-related side effects compared to traditional benzodiazepines. This was particularly evident in trials where patients reported fewer instances of next-day sedation .

- Comparative Studies : In head-to-head studies against established anxiolytics, this compound demonstrated comparable efficacy with a reduced risk of cognitive impairment .

Table 2: Summary of Clinical Trial Outcomes

| Study Focus | Outcome |

|---|---|

| Generalized Anxiety Disorder | Significant reduction in anxiety scores |

| Cognitive Effects | Lower incidence of cognitive impairment |

| Sedation | Fewer reports of next-day sedation |

Eigenschaften

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGKFACWOCLTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869388 | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103255-66-9, 147724-27-4, 147724-30-9 | |

| Record name | Pazinaclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazinaclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Pazinaclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZINACLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.